

Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-4-picoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chloro-4-picoline

Cat. No.: B1330564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **2-Amino-5-chloro-4-picoline**, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the available data for these physical properties and furnishes detailed experimental protocols for their determination.

Core Physicochemical Data

The precise determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Below is a summary of the available data for **2-Amino-5-chloro-4-picoline** and its close structural analogs.

Compound	Melting Point (°C)	Boiling Point (°C)
2-Amino-5-chloro-4-picoline	151.0 - 155.0	Not available
2-Amino-5-chloropyridine	135 - 138	257.8 at 760 mmHg
2-Amino-4-picoline	96 - 101	230 at 760 mmHg

Note: The boiling point for **2-Amino-5-chloro-4-picoline** is not readily available in published literature. The provided boiling points for the related compounds, 2-Amino-5-chloropyridine[1] and 2-Amino-4-picoline[2][3], can serve as valuable reference points for experimental design.

Experimental Protocols

Accurate determination of melting and boiling points requires meticulous experimental technique. The following sections detail standardized methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the sample of **2-Amino-5-chloro-4-picoline** is thoroughly dried and finely powdered using a mortar and pestle.
- Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
- Apparatus Setup:
 - Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.

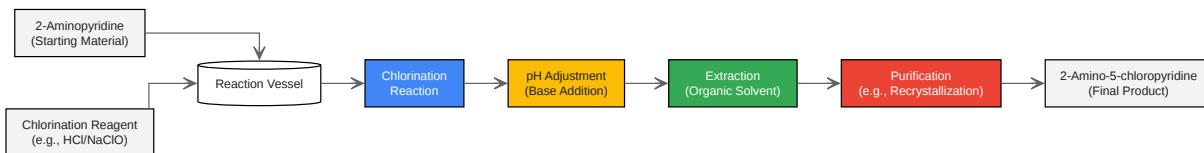
- Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be employed to determine an approximate melting range.
- Determination: For an accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Boiling Point Determination: Micro Boiling Point Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **2-Amino-5-chloro-4-picoline** is a solid at room temperature, it would first need to be melted to a liquid state for this procedure.

Apparatus:

- Thiele tube
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)


Procedure:

- Sample Preparation: Place a small amount of molten **2-Amino-5-chloro-4-picoline** into the small test tube.
- Capillary Insertion: Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

- Apparatus Assembly: Attach the test tube to the thermometer and immerse it in the Thiele tube's oil bath.
- Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Determination: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly.
- Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Experimental Workflow Visualization

To provide context for the application of **2-Amino-5-chloro-4-picoline**, the following diagram illustrates a generalized synthesis pathway for a related compound, 2-amino-5-chloropyridine, from 2-aminopyridine. This showcases a typical experimental workflow in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 2-amino-5-chloropyridine.

This guide provides essential data and methodologies for researchers and professionals working with **2-Amino-5-chloro-4-picoline**. The provided protocols and reference data will aid in the accurate characterization and utilization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsric [chemsrc.com]
- 2. 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Amino-4-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-4-picoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330564#2-amino-5-chloro-4-picoline-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com